

GPR120 Modulator Binding Affinity and Kinetics: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of representative modulators for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Given that "GPR120 modulator 1" is a non-specific term, this document focuses on well-characterized synthetic and endogenous modulators to provide a comprehensive and actionable resource for researchers in the field.

Introduction to GPR120

GPR120 is a receptor for long-chain free fatty acids (FFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] It is expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells.[1] GPR120 is a key regulator of metabolic and inflammatory processes, making it an attractive therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[1][3] Upon activation, GPR120 initiates two primary signaling cascades: a $G\alpha q/11$ -mediated pathway and a β -arrestin-2-dependent pathway.[4][5]

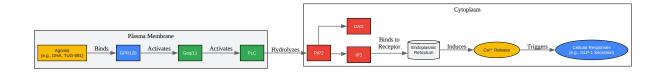
GPR120 Signaling Pathways

GPR120 activation leads to distinct downstream signaling events that are crucial for its physiological effects. The two major pathways are:



- Gαq/11-Calcium Mobilization Pathway: Agonist binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²+) into the cytoplasm.[6] This increase in intracellular calcium is a key signaling event that can trigger various cellular responses, including the secretion of hormones like glucagon-like peptide-1 (GLP-1).[7]
- β-Arrestin-2-Mediated Anti-Inflammatory Pathway: This pathway is largely independent of G-protein coupling and is critical for the anti-inflammatory effects of GPR120 activation.[6]
 Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2.
 The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.[5]

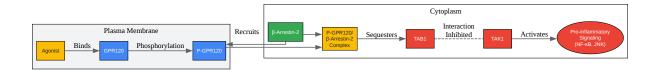
Below are Graphviz diagrams illustrating these signaling pathways.



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Caption: GPR120 G α q/11-mediated signaling pathway.





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Caption: GPR120 β-arrestin-2-mediated anti-inflammatory pathway.

Binding Affinity and Potency of GPR120 Modulators

The binding affinity and functional potency of various GPR120 modulators have been characterized using a range of in vitro assays. The following tables summarize the quantitative data for representative natural and synthetic agonists, as well as a selective antagonist.

Table 1: GPR120 Agonist Affinity and Potency Data



| Agonist | Туре | Target(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type | Referenc e |
|--|--------------------------------|------------------------------------|--|---|------------------------------|---------------------|
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay | [8] |
| logEC ₅₀ (M) = -7.62 ± 0.11 | Gpr120 transfected cells | Ca ²⁺ FLIPR assay | [9] | | | |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 μM (pEC ₅₀ = 5.46) | HEK-293 cells expressing GPR120 | Calcium Mobilizatio n | [8][10][11] [12] |
| Compound A | Synthetic | Selective GPR120 | ~0.35 μM | Human and mouse GPR120 expressing cells | Not Specified | [8] |
| DHA | Endogeno us | GPR120 | 1 - 10 μΜ | Not Specified | SRE-luc Reporter Assay | [1][8] |
| EPA | Endogeno us | GPR120 | 1 - 10 μΜ | Not Specified | SRE-luc Reporter Assay | [1][8] |
| 9(R)- PAHSA | Endogeno us | GPR120, GPR40 | ~19 μM (IC ₅₀) | Not Specified | Not Specified | [8] |

Table 2: GPR120 Antagonist Affinity and Potency Data



| Antagoni st | Туре | Target(s) | Reported pIC ₅₀ for GPR120 | Cell Line | Assay Type | Referenc e |
|---|------------------|--|---|------------------|--|---------------|
| AH-7614 | Synthetic | Selective GPR120 | 7.1 (human), 8.1 (mouse), 8.1 (rat) | Not Specified | Inhibition of Ca ²⁺ Release | [6][13][14] |
| 7.51 ± 0.08 (vs. α -linolenic acid) | Not Specified | Inhibition of Ca ²⁺ Release | [6] | | | |
| 8.13 ± 0.08 (vs. TUG- 891) | Not Specified | Inhibition of Ca ²⁺ Release | [6] | - | | |
| 7.70 ± 0.10 (vs. TUG- 891) | Not Specified | Inhibition of Receptor Internalizati on | [6][13] | - | | |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of modulator binding affinity and kinetics. Below are protocols for key experiments cited in the characterization of GPR120 modulators.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for unlabeled competitor compounds.

4.1.1. Membrane Preparation

• Culture cells expressing GPR120 to near confluence.

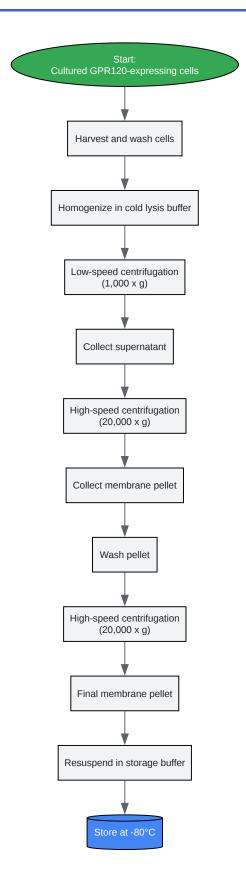
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- · Harvest cells and wash with ice-cold PBS.
- Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[15]
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. [15]
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[15]
- Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[15][16]
- Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[15]





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Caption: Workflow for cell membrane preparation.



4.1.2. Binding Assay Protocol

- Thaw the membrane preparation and resuspend in the final assay binding buffer.[15]
- In a 96-well plate, add the membrane preparation, the radioligand, and either buffer (for total binding) or a competing unlabeled compound at various concentrations.[15][17]
- For non-specific binding determination, add a high concentration of an unlabeled ligand.[17]
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[15]
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in PEI).[15][17]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
 [17]
- Dry the filters and measure the retained radioactivity using a scintillation counter.[15]

4.1.3. Data Analysis

- Saturation Binding: To determine Kd and Bmax (maximum number of binding sites), plot specific binding (Total Binding Non-specific Binding) against the concentration of the radioligand and fit the data to a one-site binding hyperbola.[17]
- Competition Binding: To determine the IC₅₀ of a competitor, plot the percentage of specific binding against the log concentration of the unlabeled compound and fit to a sigmoidal doseresponse curve.[17] The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a measure of agonist potency (EC_{50}) and antagonist potency (IC_{50}).



4.2.1. Cell Preparation and Dye Loading

- Seed cells co-expressing GPR120 and a promiscuous G-protein like Gα16 into 96-well black, clear-bottom plates and incubate overnight.
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid (to prevent dye extrusion), and a surfactant like Pluronic F-127 in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
- Remove the culture medium from the cells and add the dye loading buffer to each well.
- Incubate the plate at 37°C for approximately 60 minutes in the dark to allow for dye loading.
- Wash the cells with assay buffer to remove excess dye.

4.2.2. Assay Performance (using FLIPR or similar instrument)

- Prepare serial dilutions of the test compounds (agonists or antagonists) in a separate compound plate.[18]
- Place the cell plate and the compound plate into the instrument (e.g., FLIPR or FlexStation).
- The instrument measures a stable baseline fluorescence reading.
- For antagonist testing, the antagonist is added first and incubated for a specific period.
- The instrument then adds the agonist (or buffer) to the cell plate and continues to record the fluorescence signal over time.[18] The change in fluorescence indicates the mobilization of intracellular calcium.[19]

4.2.3. Data Analysis

- The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- For agonists, the Δ RFU is plotted against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ value.

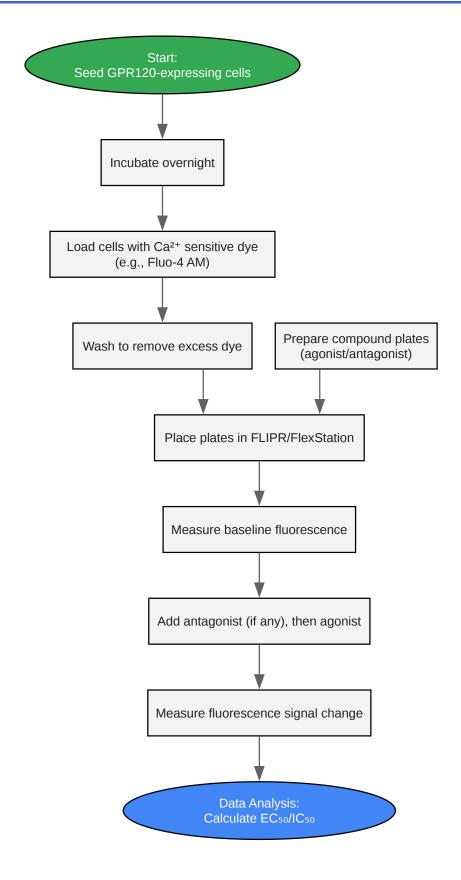






• For antagonists, the response in the presence of the antagonist is normalized to the response of the agonist alone. The percentage of inhibition is plotted against the log concentration of the antagonist to determine the IC₅₀ value.





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Caption: Workflow for a calcium mobilization assay.



β-Arrestin Recruitment Assay (BRET)

This assay measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation, which is a key step in the anti-inflammatory signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.

4.3.1. Principle and Cell Line Generation

- The assay relies on energy transfer between a light-emitting donor molecule and a lightaccepting fluorescent molecule when they are in close proximity.
- A common configuration involves fusing GPR120 to a BRET donor, such as Renilla luciferase (Rluc8), and fusing β-arrestin-2 to a BRET acceptor, such as Venus (a yellow fluorescent protein variant).[20][21][22]
- Generate a stable or transient cell line (e.g., HEK293 cells) that co-expresses the GPR120-Rluc8 and Venus-β-arrestin-2 fusion proteins.[4]

4.3.2. BRET Assay Protocol

- Seed the engineered cells into a white, clear-bottom 96-well plate.
- On the day of the assay, wash the cells and replace the medium with a suitable assay buffer.
- Add the BRET substrate (e.g., coelenterazine-h) to all wells.
- Immediately before reading, add the test compounds (agonists) at various concentrations.
- Measure the luminescence emission at two wavelengths simultaneously using a plate reader capable of BRET measurements: one for the donor (e.g., Rluc8) and one for the acceptor (e.g., Venus).[22]

4.3.3. Data Analysis

 The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.[22]



- Agonist-induced recruitment of β-arrestin-2 to the receptor brings the donor and acceptor into proximity, resulting in an increase in the BRET ratio.
- The net BRET ratio (BRET ratio in the presence of agonist minus the BRET ratio in the absence of agonist) is plotted against the log concentration of the agonist to determine the EC₅₀ for β-arrestin-2 recruitment.[22]

Conclusion

The characterization of GPR120 modulator binding affinity and kinetics is fundamental to understanding their therapeutic potential. This guide has provided a comprehensive overview of the binding and functional parameters of key GPR120 modulators, along with detailed protocols for the essential assays used in their evaluation. The provided data tables and workflow diagrams serve as a valuable resource for researchers aiming to design and execute experiments in the field of GPR120 pharmacology and drug discovery. The distinct signaling pathways activated by GPR120 present both opportunities and challenges, highlighting the importance of thorough characterization of novel modulators to delineate their specific effects on G-protein and β -arrestin-mediated signaling.

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